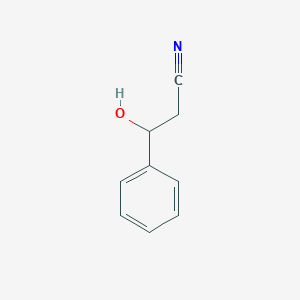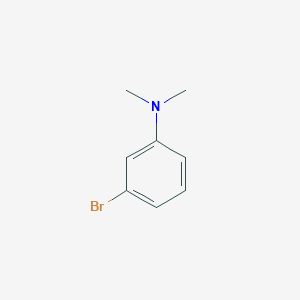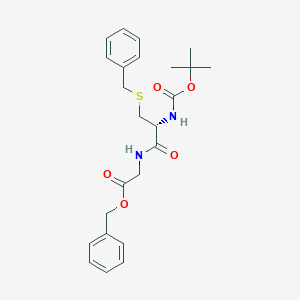
3-羟基-3-苯基丙腈
描述
3-Hydroxy-3-phenylpropanenitrile is a nitrile that is 3-phenylpropionitrile in which one of the methylene hydrogens at position 3 is replaced by a hydroxy group . It is a nitrile, a member of benzyl alcohols, and a secondary alcohol . It is functionally related to a 3-phenylpropionitrile .
Synthesis Analysis
3-Hydroxy-3-phenylpropanenitrile can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . A biocatalytic approach for the resolution of 3-hydroxy-3-phenylpropanonitrile has been developed using immobilized enzymes stabilized with ionic liquids . This process involves the kinetic resolution (via transesterification) of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-phenylpropanenitrile is C9H9NO . The InChI code is InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 and the InChIKey is HILDHWAXSORHRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-3-phenylpropanenitrile is 147.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 147.068413911 g/mol .科学研究应用
Enantioselective Catalysis
3-Hydroxy-3-phenylpropanenitrile: plays a significant role in enantioselective catalysis. It has been used to achieve high enantiomeric excesses in reactions, which is crucial for producing compounds with specific chirality. For instance, the compound was obtained with an enantiomeric excess of 96.8% for the ®-enantiomer and 94.6% for the (S)-enantiomer . This level of precision is essential for synthesizing pharmaceuticals that require a specific stereochemistry to be effective.
Electrochemical Organic Transformations
The compound is also involved in electrochemical organic transformations. It serves as a key intermediate in the development of electroorganic synthesis methodologies. The ability to control the electrochemical enantioselectivity of a transformation using this compound presents considerable opportunities for advancing synthetic organic chemistry .
Chemoenzymatic Processes
3-Hydroxy-3-phenylpropanenitrile: is utilized in chemoenzymatic processes for the stereoselective preparation of both ® and (S) enantiomers. This process is valuable for creating intermediates that can lead to the synthesis of various bioactive molecules .
安全和危害
When handling 3-Hydroxy-3-phenylpropanenitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
3-Hydroxy-3-phenylpropanenitrile is a nitrile that is 3-phenylpropionitrile in which one of the methylene hydrogens at position 3 is replaced by a hydroxy group The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is an aryl substituted α-aminophenylacetonitrile . It can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction
Biochemical Pathways
It is a derivative of 3-phenylpropionitrile , which is found in the aerial part of Brassica rapa
Result of Action
属性
IUPAC Name |
3-hydroxy-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938065 | |
| Record name | 3-Hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17190-29-3 | |
| Record name | Hydracrylonitrile, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?
A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of 3-hydroxy-3-phenylpropanenitrile. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile with improved selectivity compared to room temperature reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)




